![molecular formula C15H12N2O2S2 B2490804 (E)-N-(6-甲氧基苯并[d]噻唑-2-基)-3-(噻吩-2-基)丙烯酰胺 CAS No. 392323-01-2](/img/structure/B2490804.png)
(E)-N-(6-甲氧基苯并[d]噻唑-2-基)-3-(噻吩-2-基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides
科学研究应用
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules and as a DNA-binding agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials such as polymers and sensors.
作用机制
Target of Action
The primary target of this compound, also known as (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide, is mercury (II) ions in water . The compound acts as a chemosensor for the rapid and selective detection of these ions .
Mode of Action
The compound interacts with mercury (II) ions through the formation of a 2:1 coordination complex . This interaction causes a bathochromic shift of the compound’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm .
Biochemical Pathways
The compound’s interaction with mercury (II) ions affects the biochemical pathways related to the detection of these ions in water . The compound can also be used to determine the presence of cysteine (Cys) in aqueous solution . The thiol-containing amino acid preferentially coordinates the mercury ions of the compound-mercury (II) complex .
Pharmacokinetics
The compound has been used to quantify mercury (ii) ions in water by fluorescence spectroscopy down to 5 × 10^−8 m (10 ppb) .
Result of Action
The result of the compound’s action is the detection of mercury (II) ions in water and the determination of cysteine (Cys) in aqueous solution . The compound-mercury (II) complex changes color from pink to blue upon reaction with mercury (II) ions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other ions in water. The compound has been shown to be highly selective for mercury (ii) ions and cysteine (cys), indicating a high level of stability and efficacy in these environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the synthesis of 6-methoxybenzo[d]thiazole-2-amine from 2-aminothiophenol and methoxybenzaldehyde under acidic conditions.
Acrylamide Formation: The intermediate is then reacted with thiophene-2-carboxaldehyde in the presence of a base such as potassium carbonate to form the final product, (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
化学反应分析
Types of Reactions
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the thiophene ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, alcohols.
Substitution: Substituted thiophenes, substituted benzo[d]thiazoles.
相似化合物的比较
Similar Compounds
(E)-2-[(6-methoxybenzo[d]thiazol-2-ylimino)methyl]phenol: Another compound with a methoxybenzo[d]thiazole moiety, used as an anion sensor and DNA-binding agent.
(E)-1-((6-methoxybenzo[d]thiazole-2-yl)diazenyl)naphthalene-2,6-diol: A benzothiazole azo dye used as a chemosensor for detecting mercury ions.
Uniqueness
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to its combination of a methoxybenzo[d]thiazole moiety and a thiophene ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse scientific research applications make it a valuable compound in multiple fields.
属性
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c1-19-10-4-6-12-13(9-10)21-15(16-12)17-14(18)7-5-11-3-2-8-20-11/h2-9H,1H3,(H,16,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNQKBRYHBTJCH-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butyl-1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490722.png)
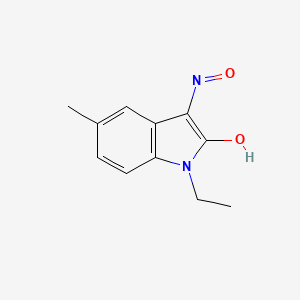
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2490724.png)
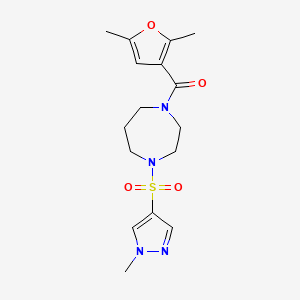
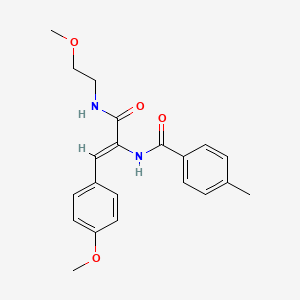
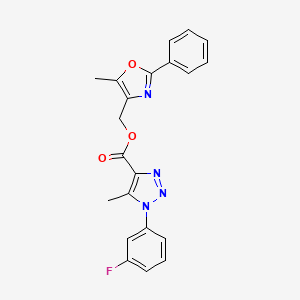
![1-(2-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine](/img/structure/B2490729.png)
![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)
![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)
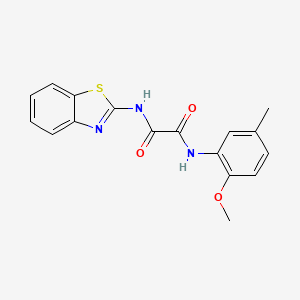
![1-[(2,5-dimethylphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2490737.png)
![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)
